molecular formula C19H22N2OS B2814530 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-51-2

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2814530
CAS RN: 403833-51-2
M. Wt: 326.46
InChI Key: ZBVGHRCFDKJZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.56 g/mol.

Scientific Research Applications

Electrochemical Synthesis Applications

  • A study demonstrated the use of electrochemical methods to synthesize new phenylpiperazine derivatives, highlighting a reagent-less and environmentally friendly approach with high atom economy and safe waste management. This method, utilizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in aqueous solutions, shows potential applications in synthesizing compounds related to 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone (Nematollahi & Amani, 2011).

Chemical Interaction and Biological Properties 2. The reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with nucleophiles, under electrochemical oxidation, was studied to synthesize arylthiobenzazoles. The study presents a mechanism indicating the involvement of p-quinone imine in Michael addition reactions, contributing to the understanding of chemical interactions and potential biological properties of related compounds (Amani & Nematollahi, 2012).

Heterocyclic Compound Synthesis 3. Research on synthesizing heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone underscores the importance of compounds like this compound in pharmaceutical, medicinal, and drug research. These compounds are used as building blocks in synthesizing molecules with significant antimicrobial activity (Wanjari, 2020).

Microwave-Assisted Synthesis 4. The use of microwave irradiation in the synthesis of benzyl piperazine derivatives with antibacterial activity illustrates an efficient method for compound synthesis. This method involves condensation and cyclization steps, showcasing the potential of microwave-assisted synthesis in creating biologically active compounds related to this compound (Merugu, Ramesh & Sreenivasulu, 2010).

Electrochemical Synthesis Strategies 5. Another research explored different strategies in the electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives. It involved the oxidation of compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, providing insights into the synthesis processes of structurally related compounds (Nematollahi, Momeni & Khazalpour, 2014).

properties

IUPAC Name

2-benzylsulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(16-23-15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGHRCFDKJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.